molecular formula C17H13FN2O B3054757 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-56-9

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3054757
M. Wt: 280.3 g/mol
InChI Key: YBHVCIIAEJRSLJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as FMPPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has been involved in the synthesis and structural characterization of various pyrazole derivatives. Researchers have developed pyrazole compounds by condensing chalcones with hydrazine hydrate, yielding structures with significant dihedral angles between the pyrazole and fluoro-substituted rings, as demonstrated through X-ray single crystal structure determination (Loh et al., 2013). Another study focused on the infrared spectrum, structural, and optical properties of the compound, showing its potential in nonlinear optics due to its high first hyperpolarizability and suggesting its role in electrophilic and nucleophilic attacks based on molecular electrostatic potential maps (Mary et al., 2015).

Molecular Docking and Biological Activity

Molecular docking studies have indicated that specific features of the compound, such as the fluorine atom and the carbonyl group, are crucial for binding, hinting at its potential phosphodiesterase inhibitory activity (Mary et al., 2015). Another research avenue explored the compound's use in the synthesis of aza- and diazaphenanthrene derivatives, offering insights into its versatility in organic synthesis (Kozlov & Gusak, 2007).

Antimicrobial and Antitumor Potential

The compound has been incorporated into Schiff bases of chitosan, showing antimicrobial activity against a variety of bacteria and fungi, with the activity being dependent on the Schiff base moiety, thereby highlighting its potential in developing new antimicrobial agents (Hamed et al., 2020). Additionally, novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from a precursor involving this compound have shown promising antitumor activities, further supported by molecular docking studies as thymidylate synthase inhibitors (El-Zahar et al., 2011).

Optical Properties and Sensing Applications

Research on the compound's photophysical properties in different solvents has revealed its potential in solvatochromic studies, which could be leveraged in the development of sensors for detecting changes in solvent polarity (Singh et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHVCIIAEJRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359996
Record name 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

618098-56-9
Record name 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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